2,6-Diamino-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-3-fluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H7FN2O2 This compound is characterized by the presence of two amino groups and one fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-fluorobenzoic acid typically involves the fluorination of a suitable precursor, such as 2,6-diaminobenzoic acid. One common method includes the use of fluorinating agents like 2-fluorobenzoic acid or 2,6-difluorobenzoic acid . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2,6-dinitro-3-fluorobenzoic acid.
Reduction: Formation of 2,6-diamino-3-fluorobenzylamine.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Diamino-3-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2,6-diamino-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- 2,6-Diaminobenzoic acid
- 3-Fluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 2,6-Diamino-3-fluorobenzoic acid is unique due to the simultaneous presence of two amino groups and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity in substitution reactions, compared to its non-fluorinated or mono-fluorinated counterparts .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2,6-diamino-3-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,9-10H2,(H,11,12) |
InChI Key |
BDDAYZCMMNHYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.